molecular formula C26H21N3O6 B11633645 (5Z)-1-(2,3-Dimethylphenyl)-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

(5Z)-1-(2,3-Dimethylphenyl)-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11633645
M. Wt: 471.5 g/mol
InChI Key: ZFVCSRGGEVLYKF-STZFKDTASA-N
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Description

(5Z)-1-(2,3-Dimethylphenyl)-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diazinane ring and multiple aromatic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2,3-Dimethylphenyl)-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylbenzaldehyde with 4-nitrobenzyl bromide, followed by cyclization with urea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(2,3-Dimethylphenyl)-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for nitration, and bromine in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(5Z)-1-(2,3-Dimethylphenyl)-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-1-(2,3-Dimethylphenyl)-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The nitro and dimethylphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-(2,3-Dimethylphenyl)-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione stands out due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of aromatic and diazinane rings, along with functional groups like nitro and methoxy, provides unique properties not found in simpler compounds.

Properties

Molecular Formula

C26H21N3O6

Molecular Weight

471.5 g/mol

IUPAC Name

(5Z)-1-(2,3-dimethylphenyl)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H21N3O6/c1-16-6-5-8-22(17(16)2)28-25(31)21(24(30)27-26(28)32)14-19-7-3-4-9-23(19)35-15-18-10-12-20(13-11-18)29(33)34/h3-14H,15H2,1-2H3,(H,27,30,32)/b21-14-

InChI Key

ZFVCSRGGEVLYKF-STZFKDTASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O)C

Origin of Product

United States

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